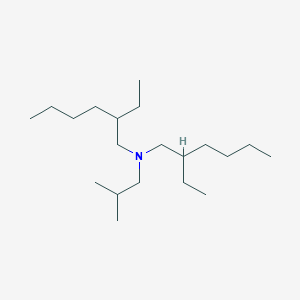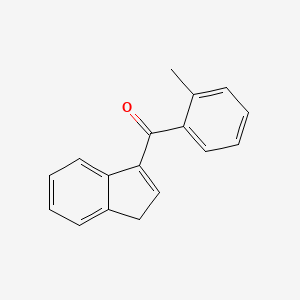
(1H-Inden-3-yl)(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Inden-3-yl)(2-methylphenyl)methanone is an organic compound with a unique structure that combines an indene moiety with a methylphenyl group
Preparation Methods
The synthesis of (1H-Inden-3-yl)(2-methylphenyl)methanone typically involves the reaction of indene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1H-Inden-3-yl)(2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Scientific Research Applications
(1H-Inden-3-yl)(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-Inden-3-yl)(2-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
(1H-Inden-3-yl)(2-methylphenyl)methanone can be compared with other similar compounds, such as:
(1H-Inden-3-yl)(4-methylphenyl)methanone: Similar structure but with a different position of the methyl group on the phenyl ring.
(1H-Inden-3-yl)(phenyl)methanone: Lacks the methyl group, which may affect its reactivity and applications.
(1H-Inden-3-yl)(2-chlorophenyl)methanone: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.
Properties
CAS No. |
109662-45-5 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3H-inden-1-yl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H14O/c1-12-6-2-4-8-14(12)17(18)16-11-10-13-7-3-5-9-15(13)16/h2-9,11H,10H2,1H3 |
InChI Key |
VFJKKNIORCQPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


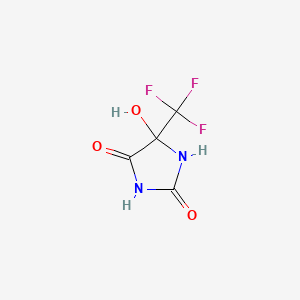
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

-](/img/structure/B14334052.png)
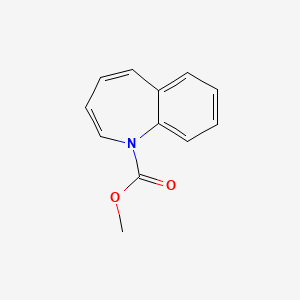
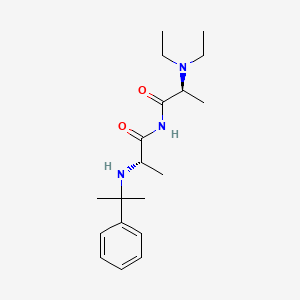
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)

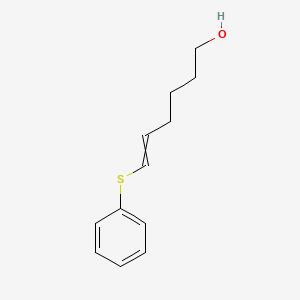
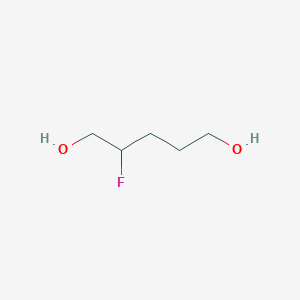
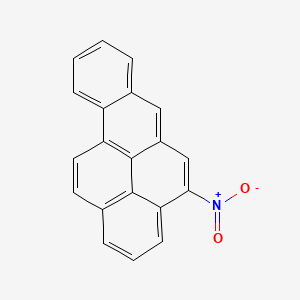
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)

